molecular formula C17H10F4 B11836279 1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene

1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene

Katalognummer: B11836279
Molekulargewicht: 290.25 g/mol
InChI-Schlüssel: FWDDNTDBEDDXIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4. This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethylphenyl group. It is a member of the broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields.

Vorbereitungsmethoden

The synthesis of 1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Analyse Chemischer Reaktionen

1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are less commonly reported.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action for 1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene involves its interaction with various molecular targets. The trifluoromethyl group, in particular, plays a significant role in enhancing the compound’s lipophilicity and metabolic stability. This can lead to improved binding affinity and selectivity for specific biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene include:

  • 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
  • 1-(2-(Trifluoromethyl)phenyl)-3-(2,3-xylyl)urea
  • 3-(Trifluoromethyl)phenyl isocyanate

These compounds share the trifluoromethylphenyl group but differ in their additional substituents and overall structure. The presence of the naphthalene ring in this compound provides unique electronic and steric properties that distinguish it from these similar compounds .

Eigenschaften

Molekularformel

C17H10F4

Molekulargewicht

290.25 g/mol

IUPAC-Name

1-fluoro-3-[2-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F4/c18-16-10-12(9-11-5-1-2-7-14(11)16)13-6-3-4-8-15(13)17(19,20)21/h1-10H

InChI-Schlüssel

FWDDNTDBEDDXIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=CC=C3C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.